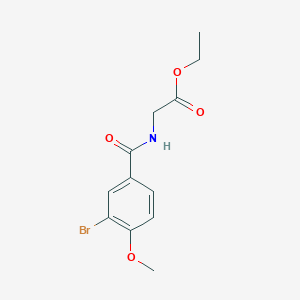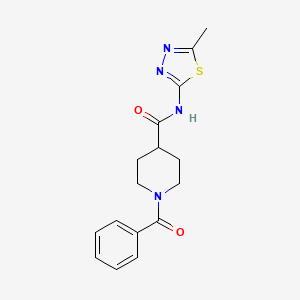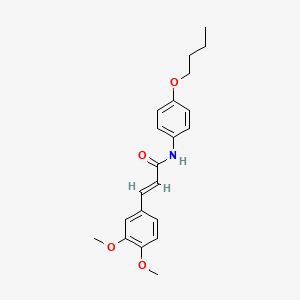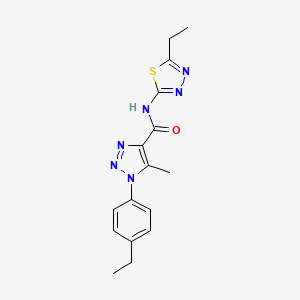![molecular formula C16H14N2O2 B4766687 2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4766687.png)
2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydro-1H-pyrido[4,3-b]indoles, including 2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, involves several key steps that typically start from simpler heterocyclic precursors. Ivashchenko et al. (2010) provide an overview of various synthetic approaches for creating different derivatives within this class, demonstrating the synthetic accessibility and versatility of these compounds (Ivashchenko et al., 2010). The synthesis can involve cyclization reactions, substitution reactions, and sometimes complex rearrangements, highlighting the chemists' ability to introduce various functional groups, including the furoyl moiety.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its fused heterocyclic system, which includes a pyridoindole core and a furoyl group attached to it. This arrangement impacts the compound's electronic distribution and conformational preferences. Studies like those by Street et al. (1987) on related hexahydroazocino[4,3-b]indoles provide insights into the structural nuances of similar compounds, including crystal structure determinations that can shed light on the conformational dynamics and intermolecular interactions present in solid-state structures (Street et al., 1987).
Safety and Hazards
Direcciones Futuras
Indole and its derivatives have a wide range of applications in various sectors, including pharmaceuticals, agrochemicals, and perfumery . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing targeted therapeutics based on indole derivatives .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole-based compounds are known for their ability to undergo cycloaddition reactions . These reactions involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . This could potentially be a part of the interaction between this compound and its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Action Environment
It is known that the reactions involving indole-based compounds are considered green reactions, as they are 100% atom-economical . This suggests that these reactions, and potentially the action of this compound, could be influenced by environmental factors.
Propiedades
IUPAC Name |
furan-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(15-6-3-9-20-15)18-8-7-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-6,9,17H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPVGJGLQSLUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,6-trimethyl-2-oxo-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate](/img/structure/B4766607.png)


![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)

![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)
![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)
![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)

methanone](/img/structure/B4766699.png)